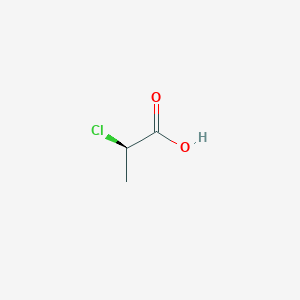

(R)-(+)-2-Chloropropionic acid

Beschreibung

Chirality and Stereochemical Significance in Chemical Synthesis

Chirality is a key concept in stereochemistry, the branch of chemistry concerned with the three-dimensional arrangement of atoms and molecules and the effect of this spatial arrangement on chemical reactions. In many biological systems, including the human body, molecular recognition is highly specific. Receptors, enzymes, and other biological targets are themselves chiral, and thus interact differently with the two enantiomers of a chiral molecule. This enantioselectivity means that often only one enantiomer of a chiral drug will exhibit the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. scialert.net

The defined stereochemistry of (R)-(+)-2-chloropropionic acid is therefore of paramount importance. The 'R' designation refers to the specific spatial arrangement of the groups attached to the chiral carbon atom (the second carbon in the propionic acid chain). This precise configuration dictates how the molecule will interact with other chiral molecules and reagents, allowing for the controlled synthesis of other chiral compounds. The ability to use a starting material with a known, fixed stereochemistry is a cornerstone of modern asymmetric synthesis, which aims to produce a single enantiomer of a target molecule.

Importance as a Chiral Building Block and Intermediate

This compound is highly valued as a chiral building block, a molecule that is incorporated into a larger, more complex structure, imparting its own chirality to the final product. guidechem.com Its utility lies in the reactivity of its functional groups. The carboxylic acid group can be readily converted into other functionalities such as esters, amides, and alcohols, while the chlorine atom can be displaced by a variety of nucleophiles in stereospecific reactions.

A key application is in nucleophilic substitution reactions (SN2), where the incoming nucleophile attacks the carbon atom bearing the chlorine, leading to an inversion of the stereochemical configuration. sinica.edu.tw This predictable stereochemical outcome is a powerful tool for synthetic chemists. For instance, the reaction of (S)-2-chloropropionic acid with phenol (B47542) under alkaline conditions is a widely used method to produce (R)-2-phenoxypropionic acid, a key intermediate for certain herbicides.

Furthermore, this compound can be reduced to form (R)-(-)-2-chloropropan-1-ol, another valuable chiral intermediate. This transformation highlights the versatility of the molecule in providing access to a range of other chiral synthons. The development of enzymatic methods, such as the use of dehalogenases, has also become crucial for producing enantiomerically pure forms of 2-chloropropionic acid and its derivatives, offering environmentally friendly alternatives to traditional chemical synthesis. scialert.netfrontiersin.orgnih.gov

Overview of Research Trajectories in Pharmaceutical and Agrochemical Industries

The demand for enantiomerically pure compounds has propelled research into the applications of this compound in both the pharmaceutical and agrochemical sectors. frontiersin.orgnih.gov

In the pharmaceutical industry , this chiral building block is used in the synthesis of various active pharmaceutical ingredients (APIs). smolecule.comdatainsightsmarket.com Its incorporation into drug molecules can lead to improved efficacy, better safety profiles, and reduced dosages. Research continues to explore its use in creating novel therapeutics where specific stereochemistry is critical for biological activity. For example, derivatives of chloropropionic acid are used in the synthesis of compounds with potential applications as phosphodiesterase inhibitors and in the development of antiviral nucleoside analogues. smolecule.combeilstein-journals.org

In the agrochemical industry , this compound and its enantiomer are crucial for the production of optically active herbicides. scialert.net Many modern herbicides are chiral, and their herbicidal activity often resides in only one of the enantiomers. The use of a single, active enantiomer can lead to a reduction in the amount of herbicide applied to crops, minimizing environmental impact and reducing costs. A significant application is in the synthesis of aryloxyphenoxypropionate (AOPP) herbicides, which are highly effective against grassy weeds. researchgate.net (R)-2-(4-hydroxyphenoxy)propionic acid (R-HPPA), a key intermediate for these herbicides, is often produced from precursors derived from 2-chloropropionic acid. researchgate.net

The ongoing research in these fields focuses on developing more efficient and sustainable synthetic routes to this compound and its derivatives, as well as expanding their applications in the creation of new and improved products.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-chloropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAWAYYRQGQZKCR-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO2 | |

| Record name | CHLOROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chloropropionic acid appears as a colorless to white colored crystalline solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals. | |

| Record name | CHLOROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

28554-00-9, 7474-05-7 | |

| Record name | CHLOROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloropropionic acid, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007474057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-2-chloropropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROPROPIONIC ACID, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F60ST8319R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for R + 2 Chloropropionic Acid

Enantioselective Synthesis Approaches

Enantioselective synthesis aims to produce the desired (R)-enantiomer directly, minimizing the formation of the unwanted (S)-enantiomer. This is often achieved by utilizing starting materials that are already chiral.

Asymmetric Synthesis from Chiral Precursors

This approach leverages the inherent chirality of readily available natural compounds to introduce the desired stereochemistry into the target molecule.

A common and well-established method for preparing optically active 2-chloropropionic acid involves the diazotization of the amino acid L-alanine in the presence of hydrochloric acid. wikipedia.orgchemicalbook.com This reaction proceeds with retention of configuration at the chiral center, meaning that L-alanine, which has the (S) configuration, is converted to (S)-(-)-2-chloropropionic acid. wikipedia.orgsciencemadness.org To obtain the (R)-(+)-enantiomer, one would start with D-alanine.

The reaction involves treating L-alanine with a diazotizing agent, such as sodium nitrite (B80452) (NaNO₂) or nitrosyl chloride (NOCl), in a hydrochloric acid solution. google.comchemicalbook.comchemicalbook.com The amino group is converted into a diazonium group, which is an excellent leaving group and is subsequently replaced by a chloride ion from the solvent. One patented method describes dissolving L-alanine in hydrochloric acid and introducing nitrosyl chloride and hydrogen chloride gas, which reportedly improves the conversion rate and yield significantly, achieving a yield of over 90% and an enantiomeric excess (ee) of 99.1%. google.com Another procedure involves the dropwise addition of a sodium nitrite solution to a cooled solution of L-alanine in hydrochloric acid. chemicalbook.com

| Starting Material | Reagents | Product | Reported Yield | Reported Enantiomeric Excess (ee) |

| L-Alanine | 1. HCl 2. NaNO₂ | (S)-(-)-2-Chloropropionic acid | 93.4% chemicalbook.com | Not specified in this source |

| L-Alanine | 1. HCl 2. NOCl, HCl(g) | (S)-(-)-2-Chloropropionic acid | >90% google.com | 99.1% google.com |

This table presents data on the synthesis of the (S)-enantiomer, which is mechanistically analogous to the synthesis of the (R)-enantiomer from D-alanine.

Another synthetic route to (R)-(+)-2-chloropropionic acid starts from D-lactic acid or its esters, such as methyl lactate (B86563). A process has been described for preparing optically active 2-chloropropionic acid esters by reacting the corresponding alkyl lactates with phosgene (B1210022) to form chloroformates, which are then decomposed in the presence of a tertiary base like pyridine (B92270). google.com This method is particularly useful for producing esters with high optical purity. google.com

An alternative method involves the reaction of D-lactic acid methyl ester with thionyl chloride in the presence of catalysts like quaternary ammonium (B1175870) or phosphonium (B103445) salts. googleapis.com This reaction proceeds with an inversion of configuration, meaning that D-lactic acid methyl ester (which is (R)) would be converted to (S)-2-chloropropionic acid methyl ester. To obtain the desired (R)-enantiomer of the acid, one would need to start with L-lactic acid methyl ester. The resulting ester can then be hydrolyzed to yield the free carboxylic acid.

This compound can be synthesized from the corresponding chiral alcohol, (S)-2-chloropropanol. The synthesis of (S)-2-chloropropanol can be achieved through the reduction of (S)-2-chloropropionic acid with a reducing agent like lithium aluminium hydride. wikipedia.org This alcohol can then be oxidized back to the carboxylic acid using appropriate oxidizing agents, which would result in the formation of (S)-2-chloropropionic acid. To obtain the (R)-enantiomer, one would need to start with (R)-2-chloropropanol.

Enzymatic Resolution of Racemic Mixtures

Enzymatic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to separate a racemic mixture into its constituent enantiomers. This approach typically starts with a racemic mixture of 2-chloropropionic acid or its ester, which can be prepared by the chlorination of propionyl chloride followed by hydrolysis. wikipedia.org

Biocatalysis with Lipases (e.g., Porcine Pancreatic Lipase (B570770), Candida rugosa Lipase)

Lipases are a class of enzymes that are widely used for the kinetic resolution of chiral acids and alcohols. In the context of 2-chloropropionic acid, lipases can be used to selectively catalyze either the esterification of one enantiomer of the acid or the hydrolysis of one enantiomer of the ester.

For instance, the lipase from Candida cylindracea (often referred to as Candida rugosa lipase) has been shown to preferentially catalyze the esterification of this compound in an organic solvent. googleapis.comgoogle.com When a racemic mixture of 2-chloropropionic acid is reacted with an alcohol in the presence of this lipase, the (R)-enantiomer is converted to its ester at a faster rate than the (S)-enantiomer. googleapis.comtandfonline.comtandfonline.com This leaves the unreacted acid enriched in the (S)-enantiomer, while the product ester is enriched in the (R)-enantiomer. The ester can then be separated and hydrolyzed to yield enantiomerically pure this compound.

Conversely, lipases can also be used for the selective hydrolysis of a racemic ester of 2-chloropropionic acid. Porcine pancreatic lipase, for example, can selectively hydrolyze the (S)-ester from a racemic mixture, leaving the unreacted ester enriched in the (R)-enantiomer. smolecule.com Similarly, a hydrolase from Pseudomonas lipase has been used to catalyze the hydrolysis of (S)-2-chloropropionic acid esters to produce (S)-(-)-2-chloropropionic acid, which implies that the remaining unhydrolyzed ester would be the (R)-enantiomer. chemicalbook.comchemicalbook.com

The enantioselectivity of these enzymatic reactions can be influenced by various factors, including the choice of enzyme, the solvent, and the structure of the alcohol used in the esterification. tandfonline.comtandfonline.com

| Enzyme | Reaction Type | Substrate | Selectively Reacted Enantiomer | Product |

| Candida rugosa Lipase | Esterification | Racemic 2-chloropropionic acid | (R)-(+) | (R)-2-chloropropionate ester googleapis.comgoogle.comtandfonline.comtandfonline.com |

| Porcine Pancreatic Lipase | Hydrolysis | Racemic 2-chloropropionate ester | (S)-(-) | (S)-2-chloropropionic acid smolecule.com |

| Pseudomonas Lipase | Hydrolysis | Racemic 2-chloropropionate ester | (S)-(-) | (S)-2-chloropropionic acid chemicalbook.comchemicalbook.com |

Optimization of Enzymatic Hydrolysis Conditions

The enzymatic resolution of racemic 2-chloropropionic acid esters is a key strategy for producing the enantiomerically pure this compound. This process often involves the selective hydrolysis of the (S)-ester, leaving the desired (R)-acid. The efficiency of this biocatalytic process is highly dependent on the optimization of various reaction conditions.

Porcine pancreatic lipase is one enzyme used for the selective hydrolysis of racemic 2-chloropropionate esters. This method can yield this compound with an enantiomeric excess greater than 95%. smolecule.com Another approach utilizes a hydrolase from Pseudomonas lipase to selectively hydrolyze (S)-2-chloropropionic acid esters, thereby generating (S)-(-)-2-Chloropropionic acid and leaving the (R)-enantiomer. chemicalbook.com

Deep-sea microbial esterase EstC10 has also been identified as a novel biocatalyst for the kinetic resolution of racemic methyl 2-chloropropionate. researchgate.net Optimization of parameters such as pH, temperature, organic co-solvents, surfactants, and substrate concentration is crucial for maximizing the enantiomeric excess of the resulting (R)-methyl 2-chloropropionate. researchgate.net For the esterase EstC10, the optimal substrate concentration was found to be 80 mmol/L, which is higher than that reported for another esterase, Est12-7 (50 mmol/L). researchgate.net

The development of efficient whole-cell biocatalysts is another area of focus. This involves understanding and engineering metabolic modules to support the enzymatic reactions. For instance, in the production of (S)-2-chloropropionate from 2-chloroacrylate (B1238316) using an NADPH-dependent 2-haloacrylate reductase, the overexpression of the soluble, energy-independent transhydrogenase UdhA was found to increase product yield and NADPH availability. nih.gov

Enantioselectivity and Reaction Kinetics in Biocatalytic Processes

The enantioselectivity of enzymes is a critical factor in the successful biocatalytic resolution of 2-chloropropionic acid. Dehalogenases, for example, are a class of enzymes that catalyze the cleavage of carbon-halogen bonds and have shown significant potential for the production of optically pure 2-halogenated compounds. frontiersin.org

Some dehalogenases exhibit stereospecificity, acting on only one enantiomer of a racemic mixture. For example, an (R)-specific dehalogenase from Pseudomonas putida has been used for the large-scale production of enantiomerically pure 2-chloro-lactic acid from the corresponding racemate. rsc.org This kinetic resolution produces (S)-2-chloropropionic acid and (S)-lactic acid. rsc.org

The kinetics of these enzymatic reactions are also a subject of detailed study. For instance, the kinetics of the carboxylesterase NP catalyzed hydrolysis of racemic methyl 2-chloropropionate, followed by the dehalogenation of the enantiomerically enriched 2-chloropropionate by DL-dehalogenase, have been investigated. tandfonline.com A quantitative kinetic model was developed to optimize the sequential resolution process, leading to improved enantiomeric excess of the product. tandfonline.com

Chemical Resolution Techniques

Chemical resolution provides an alternative to enzymatic methods for separating enantiomers of 2-chloropropionic acid. This typically involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated based on differences in their physical properties, such as solubility. brainly.com

Use of Chiral Resolving Agents (e.g., 1-(1-naphthyl)ethylamine, Valine, 2-aryl-2-isopropylethylamine)

A variety of chiral resolving agents have been employed for the resolution of racemic 2-chloropropionic acid. These agents react with the racemic acid to form diastereomeric salts that can be separated by fractional crystallization.

1-(1-naphthyl)ethylamine: This chiral amine is a commonly used resolving agent.

Valine: The amino acid valine has also been used to resolve racemic 2-chloropropionic acid. cqvip.com

2-aryl-2-isopropylethylamine: An optically active 2-aryl-2-isopropylethylamine has been used to resolve racemic 2-chloropropionic acid, yielding (S)-(-)-2-Chloropropionic acid with a 24.2% yield and an 83.2% enantiomeric excess. chemicalbook.com

(-)-Amphetamine: This chiral amine can be used to resolve (+)-2-chloropropionic acid by forming diastereomeric salts that are separable by crystallization. brainly.comchegg.com

N-benzyl-phenylethylamine: The R-chiral N-benzyl-phenylethylamine has been used as a resolving agent in an alcoholic solvent. The mixture is refluxed and then cooled, causing the (R)-2-chloropropionic acid organic amine salt to precipitate, leaving the (S)-2-chloropropionic acid in the filtrate. google.com

The selection of the resolving agent and the solvent system is crucial for achieving efficient separation. justia.com

Deracemization Strategies for α-Chlorocarboxylic Acids

Deracemization is a process that converts a racemate into a single enantiomer, theoretically allowing for a 100% yield. One strategy for the deracemization of α-chlorocarboxylic acids involves a double deprotonation followed by an enantioselective protonation of the resulting bis-silyl ketene (B1206846) acetals. mpg.denih.gov This method has been successfully applied to produce α-branched carboxylic acids with high enantiomeric purity and in high yields. nih.gov

Another approach involves the reaction of the corresponding acyl chlorides with chiral auxiliaries, followed by mild alkaline hydrolysis. researchgate.net For example, racemic α-chlorocarboxylic acids have been formally deracemized by reaction with the chiral auxiliaries (R)- and (S)-3-hydroxy-4,4-dimethyl-1-phenyl-2-pyrrolidinone. researchgate.net

Racemic Synthesis and Subsequent Enantiomeric Enrichment

A common industrial approach to producing enantiomerically pure compounds is to first synthesize the racemic mixture and then employ a resolution technique to separate the desired enantiomer.

Chlorination of Propionic Acid and Derivatives

Racemic 2-chloropropionic acid is typically produced by the chlorination of propionyl chloride, followed by hydrolysis of the resulting 2-chloropropionyl chloride. wikipedia.org Propionyl chloride itself is industrially produced by the chlorination of propionic acid with phosgene. wikipedia.org

The chlorination of propionic acid can also be carried out in the presence of a carboxylic acid halide, such as propionyl chloride, at temperatures between 50 and 140°C. google.com This method can produce a mixture of alpha- and beta-chloropropionic acids in high yield. google.com The reaction of propionic acid with chlorine in the presence of propionyl chloride, under actinic light and at temperatures between 80 and 100°C, is another described method. google.com

The resulting racemic 2-chloropropionic acid can then be subjected to the resolution techniques described previously, such as enzymatic or chemical resolution, to obtain the desired (R)-(+)-enantiomer. chemicalbook.com

Role of Additives and Reaction Conditions

The synthesis of 2-chloropropionic acid is significantly influenced by the choice of additives and the specific reaction conditions employed. These factors can dictate the reaction pathway, yield, and purity of the final product.

In the industrial preparation of racemic 2-chloropropionic acid, propionic anhydride (B1165640) is a key additive when chlorinating propionic acid. google.com This process is typically conducted at elevated temperatures, generally between 115 and 140°C, while carefully excluding light and free-radical initiators to ensure high yield and purity. google.com The amount of propionic anhydride added is a critical parameter, with optimal results observed when it is between 3 and 30 mol % relative to the starting propionic acid. google.com

For laboratory-scale synthesis, different approaches are common. The direct chlorination of propionyl chloride can be achieved using reagents like sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅). When using sulfuryl chloride, radical initiators such as azobisisobutyronitrile (AIBN) or UV light are often employed as catalysts, with the reaction carried out in solvents like dichloromethane (B109758) (DCM) or carbon tetrachloride (CCl₄) at temperatures ranging from 80 to 120°C under anhydrous conditions.

The conversion of 2-chloropropionic acid to its acyl chloride derivative using thionyl chloride (SOCl₂) is another important transformation. Optimized conditions for this reaction involve a 1:1.2 molar ratio of the acid to thionyl chloride, with the mixture refluxed at 70–80°C for 4–6 hours. In the synthesis of chiral α-chloroamides from this acyl chloride, the addition of a tertiary amine like triethylamine (B128534) (TEA) is crucial for scavenging the HCl produced, which helps to prevent acid-catalyzed racemization. bibliotekanauki.pl The choice of a tertiary amine can significantly impact the diastereoselectivity of the reaction. bibliotekanauki.pl For instance, in the reaction of rac-2-chloropropionyl chloride with a chiral auxiliary, triethylamine led to the highest diastereoselectivity (96%), while other amines like ethyldiisopropylamine and N-methylmorpholine resulted in lower diastereoselectivities of 49% and 46%, respectively. bibliotekanauki.pl

In the preparation of optically active 2-chloropropionic acid esters from optically active lactic acid esters, onium salts, such as quaternary ammonium or phosphonium salts, can be used as catalysts in the decomposition of the intermediate 2-chlorosulfinoxypropionic acid esters. googleapis.com This catalytic approach offers high yields (95-98%) and high optical purity (95-98%) of the final product. googleapis.com

Table 1: Influence of Additives and Reaction Conditions on the Synthesis of 2-Chloropropionic Acid and its Derivatives

| Starting Material | Reagent/Additive | Reaction Conditions | Product | Key Findings | Reference |

| Propionic acid | Propionic anhydride | 115–140°C, exclusion of light and free-radical initiators | Racemic 2-chloropropionic acid | High yield and purity achieved with propionic anhydride as the sole additive. google.com | google.com |

| Propionyl chloride | Sulfuryl chloride (SO₂Cl₂), AIBN or UV light | 80–120°C, anhydrous, in DCM or CCl₄ | 2-chloropropionyl chloride | Radical initiators or UV light catalyze the chlorination. | |

| 2-Chloropropionic acid | Thionyl chloride (SOCl₂) | Reflux at 70–80°C for 4-6 hours | 2-chloropropionyl chloride | Optimized protocol for acyl chlorination. | |

| rac-2-chloropropionyl chloride | Chiral auxiliary, Triethylamine | Dichloromethane at -20°C | Diastereomeric esters | Triethylamine provides the highest diastereoselectivity (96%). bibliotekanauki.pl | bibliotekanauki.pl |

| Optically active lactic acid ester | Thionyl chloride, Onium salt catalyst | - | Optically active 2-chloropropionic acid ester | Catalytic use of onium salts leads to high yield and optical purity. googleapis.com | googleapis.com |

Considerations for Yield and Purity in Racemic Preparations

Achieving high yield and purity is a primary goal in the synthesis of 2-chloropropionic acid. In racemic preparations, specific methodologies have been developed to optimize these outcomes.

The chlorination of propionic acid in the presence of propionic anhydride is a method that produces racemic 2-chloropropionic acid in high yield and purity. google.com This process is conducted at temperatures between approximately 115 and 140°C, with the deliberate exclusion of free-radical initiators and light. google.com

Another common route to racemic 2-chloropropionic acid involves the chlorination of propionyl chloride, followed by the hydrolysis of the resulting 2-chloropropionyl chloride. wikipedia.org For laboratory preparations, the diazotization of alanine (B10760859) in 5 N hydrochloric acid is considered a more convenient method for synthesizing racemic 2-chloroalkanoic acids than the direct chlorination of alkanoic acids. orgsyn.org

The synthesis of optically active 2-chloropropionic acid esters from racemic lactic acid ethyl ester and thionyl chloride with the addition of a catalytic amount of pyridine can achieve a yield of about 95% of theory. googleapis.com This method is advantageous due to its high yield and simpler operational technology. googleapis.com Furthermore, the use of onium salts as catalysts in the decomposition of the intermediate 2-chlorosulfinoxypropionic acid esters can result in yields of optically active 2-chloropropionic acid esters ranging from 92 to 96% of theory, relative to the starting optically active lactic acid ester, with an optical purity of 95 to 98%. googleapis.com

Enzymatic resolution is another powerful technique. For instance, the kinetic resolution of racemic methyl 2-chloropropionate using the esterase EstC10 can generate (R)-methyl 2-chloropropionate with a high enantiomeric excess of over 99%. researchgate.net

Table 2: Yield and Purity Data for Selected Syntheses of 2-Chloropropionic Acid and its Esters

| Starting Material | Method | Product | Yield | Purity/Enantiomeric Excess (e.e.) | Reference |

| (S)-Alanine | Diazotization in 5 N HCl | (S)-2-Chloropropanoic acid | 58-65% | - | orgsyn.org |

| D-lactic acid ethyl ester | Reaction with thionyl chloride and base | L-2-chloropropionic acid ethyl ester | 70% | ~90% optical purity | googleapis.com |

| Racemic lactic acid ethyl ester | Reaction with thionyl chloride and catalytic pyridine | 2-chloropropionic acid ethyl ester | ~95% | - | googleapis.com |

| Optically active lactic acid ester | Decomposition of 2-chlorosulfinoxypropionic acid ester with onium salt catalyst | Optically active 2-chloropropionic acid ester | 92-96% | 95-98% optical purity | googleapis.com |

| rac-2-chloropropionyl chloride and (S)-3-hydroxy-4,4-dimethyl-1-phenyl-2-pyrrolidinone | Deracemization followed by hydrolysis | (R)-2-chloropropionic acid | 85% | 99% e.e. | bibliotekanauki.pl |

| rac-2-chloropropionyl chloride and (R)-3-hydroxy-4,4-dimethyl-1-phenyl-2-pyrrolidinone | Deracemization followed by hydrolysis | (S)-2-chloropropionic acid | 86% | 98% e.e. | bibliotekanauki.pl |

| Racemic methyl 2-chloropropionate | Kinetic resolution with esterase EstC10 | (R)-methyl 2-chloropropionate | - | >99% e.e. | researchgate.net |

Reaction Mechanisms and Chemical Transformations Involving R + 2 Chloropropionic Acid

Nucleophilic Substitution Reactions

The presence of a chlorine atom on the carbon adjacent to the carboxyl group makes (R)-(+)-2-chloropropionic acid and its derivatives susceptible to nucleophilic substitution. cymitquimica.com These reactions are fundamental to its use as a chiral synthon.

The primary mechanism for the displacement of the chloride in 2-chloropropionic acid derivatives is the bimolecular nucleophilic substitution (SN2) reaction. In a typical SN2 reaction, the incoming nucleophile attacks the carbon atom from the side opposite to the leaving group (the chloride ion). This backside attack leads to a predictable and highly desirable inversion of the stereochemical configuration at the chiral center.

For instance, the reaction of (S)-2-chloropropionic acid with phenoxides under mild basic conditions proceeds via a diastereospecific SN2 displacement to establish the C-10 stereochemistry in certain PPAR α/γ agonists, with the reaction occurring without detectable racemization. acs.org This stereospecificity is critical in the synthesis of enantiomerically pure pharmaceuticals. acs.orgresearchgate.net While inversion of configuration is the standard outcome for SN2 reactions, some reactions involving α-halocarboxylic acids can proceed with retention of stereochemistry, particularly when the neighboring carboxyl group participates in the reaction, forming a transient lactone intermediate. However, for most intermolecular substitutions with strong nucleophiles, inversion is the dominant pathway.

This compound can be converted into its more reactive acid chloride, (R)-2-chloropropionyl chloride, which readily reacts with nucleophiles like alcohols and amines to form chiral esters and amides, respectively. sigmaaldrich.com

The synthesis of chiral amides is demonstrated in the solid-phase synthesis of peptidomimetic compounds. In this process, a secondary amine on a resin is coupled with (R)-(-)-2-chloropropionic acid using a coupling agent like diisopropylcarbodiimide (DIC) to form an amide bond. rsc.org Similarly, chiral esters can be synthesized through the reaction of the acid chloride with various alcohols. These reactions are crucial for creating libraries of chiral compounds for screening purposes and for building complex molecular architectures. The reaction of racemic 2-chloropropionyl chloride with a chiral alcohol like ethyl L-lactate can produce diastereomeric esters. bibliotekanauki.pl

Table 1: Examples of Nucleophilic Substitution Reactions

| Reactant (Derivative of 2-CPA) | Nucleophile | Product Type | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| (S)-2-Chloropropionic Acid | Phenoxide | Ether | Inversion (SN2) | acs.orgacs.org |

| (R)-2-Chloropropionic Acid | N-alloc ethylenediamine (B42938) (on resin) | Amide | Retention at chiral center | rsc.org |

| (S)-2-Chloropropionyl Chloride | Ethyl L-lactate | Diastereomeric Ester | Formation of (1S,2S) and (1S,2R) esters | bibliotekanauki.pl |

| This compound | o-Phenylenediamine phosphate | Benzimidazole derivative | N/A | sigmaaldrich.com |

Esterification and Hydrolysis Processes

Esterification of the carboxyl group and hydrolysis of the resulting esters are key transformations of this compound. These processes can be controlled to achieve high yields and, in many cases, high stereoselectivity.

The hydrolysis of esters derived from 2-chloropropionic acid can be achieved under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis : This process is the microscopic reverse of Fischer esterification. The reaction is an equilibrium, driven towards the carboxylic acid and alcohol products by using a large excess of water. chemistrysteps.com The mechanism involves initial protonation of the ester's carbonyl oxygen, which activates the carbonyl group for nucleophilic attack by water, forming a tetrahedral intermediate. youtube.com Subsequent proton transfers and elimination of the alcohol regenerate the catalyst and yield the carboxylic acid. chemistrysteps.comcuny.edu

Basic Hydrolysis (Saponification) : Base-catalyzed hydrolysis is an irreversible process. chemistrysteps.com The reaction proceeds via the nucleophilic addition of a hydroxide (B78521) ion to the ester's carbonyl carbon, followed by the elimination of an alkoxide ion. masterorganicchemistry.com The carboxylic acid formed is immediately deprotonated by the strong base (hydroxide or the eliminated alkoxide) to form a carboxylate salt. chemistrysteps.commasterorganicchemistry.com This final acid-base step is essentially irreversible and drives the reaction to completion. masterorganicchemistry.com An acidic workup is required to protonate the carboxylate salt and isolate the final carboxylic acid product. masterorganicchemistry.com

Enzymes, particularly lipases, are widely used to perform highly selective transformations on chiral molecules like this compound and its esters.

Diastereoselective Esterification : The enantioselectivity of lipase-catalyzed esterification of 2-chloropropionic acid can be influenced by the structure of the alcohol used. For example, lipase (B570770) from Candida cylindracea preferentially esterifies the (R)-enantiomer of the acid with straight-chain alcohols, while alcohols with more steric bulk can reverse this selectivity, favoring the (S)-acid. tandfonline.comresearchgate.net

Diastereoselective Hydrolysis : Enzymatic hydrolysis can be used to resolve racemic mixtures. The hydrolysis of esters formed from a racemic alcohol and an enantiopure acid, such as (R)-2-chloropropionic acid, can proceed with high diastereoselectivity. tandfonline.comtandfonline.com Studies using Candida cylindracea lipase to hydrolyze 1-phenylethyl 2-chloropropionate esters showed that the enzyme's selectivity for the alcohol's stereocenter was significantly enhanced by the chirality of the acid portion of the ester. researchgate.nettandfonline.com Specifically, using (R)-2-chloropropionic acid resulted in a higher enantiomeric ratio in the resolution of racemic 1-phenylethanol (B42297) compared to using the (S)-acid. tandfonline.comtandfonline.com

Table 2: Diastereoselective Enzymatic Reactions

| Reaction Type | Enzyme | Substrates | Selective Outcome | Reference |

|---|---|---|---|---|

| Esterification | Candida cylindracea lipase | Racemic 2-chloropropionic acid + straight-chain alcohol | Preferential esterification of (R)-acid | tandfonline.comresearchgate.net |

| Esterification | Candida cylindracea lipase | Racemic 2-chloropropionic acid + branched alcohol | Preferential esterification of (S)-acid | tandfonline.comresearchgate.net |

| Hydrolysis | Candida cylindracea lipase | Racemic 1-phenylethanol + (R)-2-chloropropionic acid (as ester) | Higher enantiomeric ratio for alcohol resolution | tandfonline.comtandfonline.com |

Derivatization for Advanced Synthetic Applications

The chemical modification, or derivatization, of this compound allows for its incorporation into a variety of complex target molecules for applications in pharmaceuticals and materials science. researchgate.net

One of the most common derivatization strategies is the reduction of the carboxylic acid. Using a strong reducing agent like lithium aluminium hydride, (S)-2-chloropropionic acid is reduced to (S)-2-chloropropanol. wikipedia.orgchemeurope.com This chiral chloro-alcohol can then be treated with a base, such as potassium hydroxide, to induce an intramolecular SN2 reaction (dehydrohalogenation), forming the valuable chiral epoxide, (R)-propylene oxide. wikipedia.orgchemeurope.com

This compound is also used to modify natural polymers. For example, it is used in the synthesis of carboxyethyl Delonix regia gum, a modified natural polysaccharide. sphinxsai.com The process involves treating the gum with sodium hydroxide to deprotonate its hydroxyl groups, followed by the addition of 2-chloropropionic acid, which acts as an etherifying agent. sphinxsai.com It is also employed to synthesize (1-carboxyethyl) chitosan, a biologically active chitin (B13524) derivative. sigmaaldrich.comsigmaaldrich.com Furthermore, the acid serves as a starting material for synthesizing thiolactic acid and is a key intermediate for many aryloxyphenoxypropionate herbicides. sigmaaldrich.comsigmaaldrich.com

Table 3: Derivatization of this compound for Synthetic Applications

| Derivatization Reaction | Reagents | Product | Application | Reference |

|---|---|---|---|---|

| Reduction & Cyclization | 1. LiAlH₄ 2. KOH | (R)-Propylene Oxide | Chiral epoxide synthon | wikipedia.orgchemeurope.com |

| Etherification | Delonix regia gum, NaOH | Carboxyethyl Delonix regia gum | Modified biopolymer | sphinxsai.com |

| Etherification | Chitosan, NaOH | (1-carboxyethyl) chitosan | Biologically active derivative | sigmaaldrich.comsigmaaldrich.com |

| Acid Chloride Formation | Thionyl chloride or Oxalyl chloride | (R)-2-Chloropropionyl chloride | Intermediate for amides/esters | sigmaaldrich.com |

Synthesis of Thiolactic Acid and Derivatives

This compound is a key starting material for the synthesis of thiolactic acid. scientificlabs.co.uksigmaaldrich.com This transformation is significant as thiolactic acid and its derivatives are important intermediates in the preparation of various heterocyclic compounds. For instance, the resulting thiolactic acid can be reacted with pivalaldehyde to produce 2(R),5(S)-oxathiolanones. sigmaaldrich.comchemdad.comsigmaaldrich.com

The synthesis of thiolactic acid from this compound typically involves a nucleophilic substitution reaction where a sulfur nucleophile, such as sodium sulfide (B99878) or sodium hydrosulfide, displaces the chlorine atom. The stereochemistry at the C-2 position is crucial and is generally inverted during this S_N2 reaction, leading to the formation of (S)-thiolactic acid.

Preparation of (R)-2-Chloropropionyl Chloride

The carboxylic acid moiety of this compound can be readily converted into a more reactive acyl chloride. This is typically achieved by treating the acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This reaction proceeds with retention of the stereochemistry at the chiral center.

The resulting (R)-2-chloropropionyl chloride is a valuable intermediate for introducing the (R)-2-chloropropionyl group into other molecules. scientificlabs.co.uksigmaaldrich.com For example, it is utilized in the synthesis of (R)-4,5-dihydro-5-methylpyridazin-3(2H)-one derivatives, which have been investigated as potential phosphodiesterase inhibitors. sigmaaldrich.com

Formation of 2-Chloropropionamide (B1208399) Derivatives

This compound can be used to synthesize various 2-chloropropionamide derivatives. scientificlabs.co.uksigmaaldrich.com This is typically achieved by first converting the carboxylic acid to the more reactive (R)-2-chloropropionyl chloride, which is then reacted with a primary or secondary amine. This acylation reaction forms an amide bond. These derivatives have been explored for their potential as protein disulfide isomerase (PDI) inhibitors. scientificlabs.co.uksigmaaldrich.com

Role as a Chiral Synthon in Complex Molecule Synthesis

This compound serves as a crucial chiral synthon, a building block that introduces a specific stereocenter into a larger, more complex molecule. 001chemical.comglpbio.cn Its bifunctional nature, possessing both a carboxylic acid and a chiral center with a leaving group, makes it highly valuable in the stereoselective synthesis of natural products and pharmaceuticals.

Synthesis of Acetylmuramic Acid

A significant application of this compound is in the synthesis of N-acetylmuramic acid (MurNAc), a key component of the bacterial cell wall peptidoglycan. 001chemical.comglpbio.cn The synthesis involves the alkylation of a protected N-acetylglucosamine (GlcNAc) derivative with this compound or its corresponding (S)-enantiomer. beilstein-journals.orgmdpi.com

In a typical procedure, the 3-hydroxyl group of a protected GlcNAc derivative acts as a nucleophile, displacing the chloride from (S)-2-chloropropionic acid in the presence of a base like sodium hydride. beilstein-journals.orgmdpi.com This Williamson ether synthesis proceeds with inversion of configuration at the chiral center of the chloropropionic acid, leading to the desired (R)-lactyl ether linkage in the N-acetylmuramic acid structure. The use of racemic 2-chloropropionic acid can also lead to the formation of N-acetylmuramic acid, though it often results in a mixture of diastereomers that require separation. beilstein-journals.orgresearchgate.netnih.gov

| Reactant 1 | Reactant 2 | Key Reagents | Product |

| Protected N-acetylglucosamine | (S)-2-Chloropropionic acid | Sodium Hydride (NaH) | Protected N-acetylmuramic acid |

Preparation of Pseudodipeptide Building Blocks

This compound is also employed in the synthesis of pseudodipeptide building blocks. 001chemical.comnih.govdiva-portal.org These are mimics of dipeptides where the amide bond is replaced by a different, more stable linkage, such as a methylene (B1212753) ether isostere (Ψ[CH₂O]). These building blocks are useful in medicinal chemistry for creating peptide analogues with modified properties.

A method has been developed for the synthesis of XaaΨ[CH₂O]Ala/Gly pseudodipeptides with good yields and high diastereoselectivity. nih.govdiva-portal.org This involves the reaction of azido (B1232118) alcohols with (R)-2-chloropropionic acid. nih.govdiva-portal.org The resulting pseudodipeptide can then be incorporated into larger peptide chains. nih.govdiva-portal.org

| Reactant 1 | Reactant 2 | Product Type |

| Azido alcohol | (R)-2-Chloropropionic acid | XaaΨ[CH₂O]Ala/Gly pseudodipeptide |

Analytical Methodologies for Enantiomeric Purity and Characterization

Chromatographic Enantioseparation Techniques

Chromatography stands as a cornerstone for the separation and quantification of enantiomers. By employing a chiral environment, either in the stationary phase or as an additive to the mobile phase, the differential interaction between the two enantiomers and this chiral selector allows for their separation.

Gas Chromatography (GC) with Chiral Stationary Phases (e.g., Chirasil-Val)

Gas chromatography, particularly with chiral stationary phases (CSPs), is a powerful technique for the enantioselective analysis of volatile compounds like 2-chloropropionic acid, often after derivatization to a more volatile ester form (e.g., methyl-2-chloropropionate). Chirasil-Val, a CSP based on the amino acid L-valine or D-valine linked to a polysiloxane backbone, is highly effective for this purpose. pubcompare.aiuni-muenchen.de

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. Chirasil-Val is recognized for its superior chiral recognition capabilities for a wide array of compounds, including hydroxy acids. uni-muenchen.de The elution order of the enantiomers is dependent on the configuration of the valine used in the CSP. For instance, on a Chirasil-L-Val column, D-enantiomers typically elute before L-enantiomers. chromtech.comelementlabsolutions.comnetascientific.com This predictable elution order is particularly advantageous when determining the optical purity, as selecting a column where the minor enantiomeric impurity elutes before the major component can lead to the lowest detection levels. chromtech.comelementlabsolutions.com

Table 1: Characteristics of Chirasil-Val GC Columns for Enantioseparation

| Feature | Description | Reference |

|---|---|---|

| Chiral Selector | L-valine or D-valine diamide (B1670390) bonded to a polysiloxane. | uni-muenchen.de |

| Separation Principle | Forms transient diastereomeric complexes with enantiomers. | uni-muenchen.de |

| Typical Analytes | Optically active compounds such as amino acids and hydroxy acids. | uni-muenchen.dechromtech.com |

| Elution Order | On Chirasil-L-Val, D-isomers generally elute before L-isomers. This order is reversed on Chirasil-D-Val. | chromtech.comelementlabsolutions.comnetascientific.com |

| Temperature Limit | Up to 200-240°C, allowing for the analysis of moderately volatile compounds. | uni-muenchen.dechromtech.com |

High-Performance Liquid Chromatography (HPLC) with Chiral Columns (e.g., Chiralcel OD-H)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for enantiomeric separation. For non-volatile or thermally labile compounds, it is often the method of choice. Chiralcel OD-H columns, which feature cellulose-tris(3,5-dimethylphenylcarbamate) coated onto a silica (B1680970) gel support, are renowned for their broad applicability in separating a vast range of racemic compounds. thelabstore.co.uk

Separation on this type of polysaccharide-based CSP occurs in the normal phase mode. thelabstore.co.uk The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the carbamate (B1207046) groups on the cellulose (B213188) backbone. The helical structure of the polysaccharide derivative creates chiral grooves where the enantiomers can differentially interact, leading to different retention times and, thus, separation. The specific operating conditions, such as the mobile phase composition (typically alkane/alcohol mixtures), flow rate, and temperature, must be optimized to achieve baseline separation. hplc.eu

Table 2: Operating Parameters for Chiralcel OD-H HPLC Columns

| Parameter | Typical Value/Range | Reference |

|---|---|---|

| Stationary Phase | Cellulose-tris(3,5-dimethylphenylcarbamate) coated on silica gel. | thelabstore.co.uk |

| Mode | Normal Phase (NP), Supercritical Fluid Chromatography (SFC). | analytics-shop.comchiraltech.com |

| Mobile Phase | Alkane/Alcohol mixtures (e.g., Hexane/2-Propanol). | hplc.eu |

| Temperature | 0 to 40°C. | thelabstore.co.ukhplc.eu |

| Pressure Limitation | < 300 Bar (4350 psi). | hplc.eu |

Capillary Electrophoresis (CE) with Chiral Resolving Agents (e.g., Hydroxypropyl-β-cyclodextrin)

Capillary Electrophoresis (CE) has emerged as a powerful alternative to chromatographic methods for chiral separations, offering high efficiency, short analysis times, and minimal sample and reagent consumption. mdpi.com In CE, enantiomers are separated by adding a chiral selector to the background electrolyte (BGE). Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE due to their versatility and effectiveness. mdpi.comnih.gov

For the separation of acidic compounds like 2-chloropropionic acid, derivatized cyclodextrins such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) are particularly effective. nih.gov The separation principle is based on the differential inclusion of the enantiomers into the hydrophobic cavity of the cyclodextrin (B1172386). The exterior of the CD is hydrophilic, while the interior cavity is relatively nonpolar. Enantiomers fit differently into this chiral cavity, leading to varying strengths of interaction and the formation of diastereomeric inclusion complexes with different mobilities under the applied electric field, resulting in their separation. nih.govmdpi.com Factors such as the type and concentration of the CD, the pH of the BGE, and the applied voltage are critical parameters that must be optimized for successful enantioseparation.

Investigation of Enantiomer-Stationary Phase Interactions

Understanding the interactions between enantiomers and the chiral stationary phase is fundamental to developing and optimizing separation methods. The chiral recognition mechanism is a complex process governed by a combination of non-covalent interactions.

For polysaccharide-based CSPs like Chiralcel OD-H, chiral recognition is attributed to interactions such as:

Hydrogen Bonding: Between polar groups on the analyte (e.g., the carboxyl group of 2-chloropropionic acid) and the carbamate groups of the CSP. nih.gov

π-π Stacking: Interactions between aromatic rings of the analyte (if present) and the phenyl groups on the CSP. nih.gov

Dipole-Dipole Interactions: Resulting from the alignment of permanent dipoles in both the analyte and the CSP. nih.gov

Inclusion: The analyte may fit into chiral grooves or cavities within the polysaccharide structure.

In the case of CSPs like Chirasil-Val, the interactions are primarily based on hydrogen bonding, forming a three-point interaction model. For an amino acid derivative, for instance, interactions occur between the analyte's amide, ester, and side-chain groups and the CSP's diamide structure. uni-muenchen.de This results in the formation of transient diastereomeric complexes with different stabilities, which dictates the retention time and elution order. uni-muenchen.de

Spectroscopic and Other Characterization Methods for Stereochemistry

While chromatography excels at separating and quantifying enantiomers, spectroscopic methods are essential for elucidating the absolute configuration and confirming the stereochemical integrity of a chiral molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation and can be adapted to determine enantiomeric purity. In a standard achiral solvent, the NMR spectra of two enantiomers are identical. However, by introducing a chiral environment, it is possible to induce diastereomeric differentiation, making the enantiomers spectroscopically distinguishable. wikipedia.org

Two common NMR-based methods for determining enantiomeric purity are:

Chiral Derivatizing Agents (CDAs): The chiral analyte is reacted with an enantiomerically pure CDA, such as Mosher's acid, to form a pair of diastereomers. wikipedia.org These diastereomers have distinct chemical shifts and coupling constants, allowing for the quantification of each original enantiomer by integrating the corresponding signals in the ¹H, ¹⁹F, or ¹³C NMR spectrum. wikipedia.orgresearchgate.net

Chiral Solvating Agents (CSAs): A chiral agent is added to the NMR solvent, which forms weak, transient diastereomeric complexes with the enantiomers of the analyte. This association can lead to separate resonance signals for the enantiomers, enabling the determination of their relative concentrations. Chiral lanthanide shift reagents are a type of CSA that can induce significant separation of signals, although they must be used at low concentrations to prevent excessive line broadening. wikipedia.org

The accuracy of these methods relies on achieving good resolution between the signals of the two diastereomers or solvated species. wikipedia.org

Optical Rotation and Enantiomeric Excess (ee) Determination

The characterization of a chiral molecule like (R)-(+)-2-Chloropropionic acid fundamentally involves the determination of its enantiomeric purity. Among the various analytical techniques, polarimetry stands as a classical and direct method for this purpose. This method measures the optical rotation of a substance, a unique property of chiral compounds, which in turn allows for the calculation of the enantiomeric excess (ee). wikipedia.orglibretexts.org

Optical activity is the ability of a chiral compound to rotate the plane of plane-polarized light. wikipedia.org For a given enantiomer, the direction and magnitude of this rotation are distinct. Compounds that rotate light clockwise are termed dextrorotatory (+) and those that rotate it counterclockwise are levorotatory (-). libretexts.org The quantitative measure of this property is the specific rotation, [α], which is an intensive property for a pure enantiomer under standard conditions. wikipedia.org

The specific rotation is defined by Biot's Law: rudolphresearch.com

[α]Tλ = α / (l * c)

Where:

[α] is the specific rotation.

T is the temperature in degrees Celsius.

λ is the wavelength of the light, commonly the sodium D-line (589 nm). wikipedia.org

α is the observed optical rotation in degrees.

l is the path length of the polarimeter tube in decimeters (dm).

c is the concentration of the sample in grams per milliliter (g/mL) or g/100mL for solutions. wikipedia.orgrudolphresearch.com

For this compound, the (+) designation indicates it is dextrorotatory. The specific rotation for this compound has been reported by various suppliers and in research literature. These values are critical benchmarks for assessing the purity of a sample. A compilation of reported specific rotation values is presented below.

Reported Specific Rotation Values for this compound

| Specific Rotation [α] | Temperature | Wavelength (λ) | Conditions | Source |

|---|---|---|---|---|

| +14° | 20°C | D-line | neat | sigmaaldrich.comavantorsciences.com |

| +13.94° | 20°C | D-line | neat | researchgate.net |

Note: "Neat" indicates the measurement was taken on the pure liquid without a solvent. The value of +13.94° is inferred from a study that accurately measured the specific rotation of the opposite enantiomer as -13.94°. researchgate.net

The enantiomeric excess (ee) is a measure of the purity of a chiral sample, representing the percentage excess of one enantiomer over the other. masterorganicchemistry.com It is defined as:

ee (%) = |([R] - [S]) / ([R] + [S])| * 100

where [R] and [S] are the concentrations of the R and S enantiomers, respectively.

A direct relationship exists between the observed rotation of a mixture and its enantiomeric excess. If the specific rotation of the pure enantiomer is known, the ee of a sample can be calculated using the following formula: libretexts.org

ee (%) = (αobserved / [α]pure enantiomer) * 100

For instance, if a sample of 2-Chloropropionic acid, measured under the same conditions as the pure standard, exhibits an observed rotation of +12.0°, and the specific rotation of pure this compound is taken as +14.0°, the enantiomeric excess would be calculated as 85.7%. This indicates that the mixture contains 85.7% more of the (R)-enantiomer than the (S)-enantiomer.

While polarimetry is a foundational technique, more advanced methods often provide higher accuracy and sensitivity. Research has demonstrated the use of high-performance liquid chromatography (HPLC) with a chiral stationary phase to separate the enantiomers of 2-Chloropropionic acid after derivatization, allowing for a more accurate determination of the enantiomeric ratio and, consequently, a more precise measurement of the standard specific rotation. researchgate.net In one such study, this method was used to establish an enantiomeric excess of 97.9% and a corresponding specific rotation of -13.94 for the S-enantiomer. researchgate.net Furthermore, recent research has explored novel optical methods, such as using circular dichroism (CD) spectroscopy in conjunction with silver nanoclusters, where the CD signal intensity correlates linearly with the ee values of R/S-2-chloropropionic acid, extending the detection range from the deep ultraviolet to the visible light spectrum. acs.orgnih.gov

Biological and Environmental Research Aspects

Biodegradation and Environmental Fate

(R)-(+)-2-Chloropropionic acid, a chiral organochlorine compound, is subject to biodegradation in the environment, primarily through microbial activity. Its fate in soil and water is largely determined by the presence of microorganisms capable of cleaving the carbon-halogen bond. nih.gov When released into the soil or water, 2-chloropropionic acid is expected to undergo biodegradation under both aerobic and anaerobic conditions. nih.gov It exhibits high mobility in soil and is not anticipated to volatilize significantly. nih.gov

The primary mechanism for the microbial breakdown of 2-chloropropionic acid involves enzymes known as dehalogenases. nih.govresearchgate.net These enzymes catalyze the hydrolytic cleavage of the carbon-halogen bond, a critical first step in the detoxification and subsequent metabolism of this compound. nih.govscialert.net Bacteria that produce dehalogenases can utilize halogenated compounds like 2-chloropropionic acid as their sole source of carbon and energy. scialert.netcore.ac.uk The degradation process converts the toxic haloacid into a less harmful hydroxy acid. nih.gov

Several bacterial genera, including Pseudomonas, have been identified for their ability to degrade 2-chloropropionic acid. scialert.netscialert.netnih.gov For instance, a Pseudomonas sp. strain S3 has been shown to utilize D,L-2-chloropropionic acid as its only carbon source by producing dehalogenases that act on both the D- and L-isomers. scialert.netscialert.net

Dehalogenases exhibit significant variation in their substrate specificity and stereospecificity, which is the ability to act on a specific stereoisomer of a chiral molecule. scialert.netscitechnol.com These enzymes are broadly classified based on their preference for the L- or D-enantiomer of 2-haloacids. scialert.netmdpi.com

L-2-haloacid dehalogenases (L-DEX) : These enzymes specifically catalyze the dehalogenation of L-2-haloalkanoic acids to produce D-2-hydroxyalkanoic acids. mdpi.com

D-2-haloacid dehalogenases (D-DEX) : These enzymes act on D-2-haloalkanoic acids, yielding L-2-hydroxyalkanoic acids. mdpi.com

D,L-2-haloacid dehalogenases (DL-DEX) : This group of enzymes can dehalogenate both D- and L-2-haloalkanoic acids. mdpi.com

A study on Pseudomonas sp. strain S3 isolated two distinct dehalogenases: a thermostable L-specific dehalogenase (DehL) and a non-thermostable D-specific dehalogenase (DehD). scialert.net The DehD showed maximum activity at pH 9.5 and 35°C, while the DehL had optimal conditions of pH 7.5 and 50°C. scialert.net The ability of some microorganisms to produce multiple dehalogenases may provide a survival advantage in environments with fluctuating conditions. researchgate.net

The stereospecificity of these enzymes is a key area of research, as it has significant implications for both bioremediation and the synthesis of chiral chemicals. nih.govscitechnol.com For example, the L-specific dehalogenase from Pseudomonas putida S3 hydrolyzes only the L-isomer of 2-haloacids. scitechnol.com The molecular basis for this stereospecificity is an active area of investigation, with studies suggesting that the architecture of the enzyme's active site dictates its preference for a particular enantiomer. scitechnol.com

Table 1: Properties of Dehalogenases from Pseudomonas sp. strain S3

| Enzyme | Specificity | Optimal pH | Optimal Temperature (°C) | Thermostability |

| DehD | D-specific | 9.5 | 35 | Non-thermostable |

| DehL | L-specific | 7.5 | 50 | Thermostable |

This table is based on data from a study on dehalogenases that show stereospecificity. scialert.net

The microbial degradation of this compound via dehalogenases proceeds through a hydrolytic reaction. scialert.net The dehalogenase enzyme attacks the carbon atom bonded to the chlorine atom, resulting in the cleavage of the carbon-halogen bond and the substitution of the halogen with a hydroxyl group. nih.govscialert.net

In the case of this compound, which is the D-isomer, a D-specific dehalogenase (D-DEX) would catalyze its conversion to L-lactic acid (L-2-hydroxypropionic acid) with an inversion of the stereochemical configuration. scialert.net

The general degradation pathway is as follows:

(R)-2-Chloropropionic acid + H₂O --(D-DEX)--> L-Lactic acid + Cl⁻ + H⁺

This initial dehalogenation step is crucial as it detoxifies the compound. The resulting lactic acid is a common metabolite that can be readily integrated into the central metabolic pathways of the microorganism, such as the citric acid cycle, to be used as a source of carbon and energy. Some bacteria, like those from the Burkholderia and Pseudomonas species, can convert 2-chloroacrylate (B1238316) to 2-chloropropionate. researchgate.net

While 2-chloropropionic acid is considered biodegradable, its persistence and potential for accumulation in the environment are concerns. nih.govresearchgate.net The rate of degradation is highly dependent on the presence and activity of suitable microbial populations possessing the necessary dehalogenase enzymes. core.ac.uk In environments lacking these specific microorganisms, the compound can persist. fishersci.comfishersci.com

The differential biodegradation rates of the (R) and (S) enantiomers can lead to the accumulation of the more recalcitrant enantiomer in the environment. This enantioselective degradation can alter the enantiomeric ratio of the compound in contaminated sites, a factor that needs to be considered in environmental risk assessments.

The ability of haloacid dehalogenases to detoxify halogenated pollutants makes them highly attractive for bioremediation applications. nih.govresearchgate.netresearchdata.edu.au These enzymes can be used to treat contaminated soil and water, offering a potentially cost-effective and environmentally friendly solution to pollution from haloacids. nih.govmdpi.com The use of microorganisms that produce these enzymes, or the direct application of the enzymes themselves, are strategies being explored for the cleanup of sites contaminated with compounds like 2-chloropropionic acid. nih.govresearchgate.net

The stereoselectivity of dehalogenases is also a valuable trait for biotechnological applications, including the synthesis of optically pure chemicals that can be used as intermediates in the pharmaceutical and agrochemical industries. nih.gov

Microbial Degradation by Dehalogenases

Biochemical Actions and Interactions in Biological Systems

This compound has been noted for its interactions with biological systems, including exhibiting neurotoxic effects. smolecule.com Research has indicated that it can impact neurotransmitter release and may interfere with cellular signaling pathways. smolecule.com The reactivity of the molecule with biological macromolecules is a contributing factor to these interactions. smolecule.com

Interactions in Medicinal Chemistry and Chiral Intermediates

This compound is a valuable chiral building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of various pharmaceutical compounds. ruifuchemical.com Its importance lies in its stereospecific nature, which is crucial for the biological activity of many drugs. The "R" configuration at the chiral center allows for the creation of specific enantiomers of more complex molecules, which can have significantly different pharmacological effects than their "S" counterparts.

One of the notable applications of this compound is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). For instance, it is a precursor in the production of ibuprofen (B1674241). smolecule.com The synthesis involves the reaction of (R)-(+)-2-chloropropionyl chloride, derived from the acid, with isobutylbenzene, followed by hydrolysis to yield the final drug. wikipedia.org

Furthermore, this compound is utilized in the creation of other chiral intermediates with significant applications. For example, it is a starting material for the synthesis of (R)-2-chloropropionyl chloride, which is then used to produce derivatives of (R)-4,5-dihydro-5-methylpyridazin-3(2H)-one that have shown potential as phosphodiesterase inhibitors. sigmaaldrich.com It is also a precursor for thiolactic acid, an important intermediate for preparing 2(R),5(S)-oxathiolanones, which are heterocyclic compounds with potential applications in pharmaceutical research. sigmaaldrich.com

The reactivity of the chlorine atom, enhanced by the adjacent carboxylic acid group, allows for stereoretentive SN2 reactions. This property is critical for synthesizing other chiral molecules, such as (R)-propylene oxide, through reduction to (R)-(+)-2-chloropropanol and subsequent cyclization. smolecule.com

Role in Herbicides and Crop Protection Agents

This compound plays a crucial role as a precursor in the synthesis of a significant class of herbicides known as aryloxyphenoxypropionates (AOPPs). sigmaaldrich.comresearchgate.net These herbicides are highly effective and selective, valued for their ability to control grass weeds in broad-leaved crops. researchgate.net The herbicidal activity of AOPPs is often stereospecific, with the (R)-enantiomer exhibiting significantly higher potency than the (S)-enantiomer. Therefore, the use of enantiomerically pure this compound is essential for producing the most effective herbicides. researchgate.net

A key intermediate derived from this compound in this context is (R)-2-(4-hydroxyphenoxy)propionic acid (R-HPPA). researchgate.netruifuchemical.com R-HPPA is a central building block for numerous AOPP herbicides. ruifuchemical.com The synthesis of these herbicides often involves the reaction of this compound or its derivatives with a substituted phenol (B47542).

Several commercially important herbicides are synthesized using this compound as a starting material. These include, but are not limited to:

Clodinafop-propargyl: An effective herbicide for controlling grass weeds in cereal crops. sentonpharm.com

Fluazifop-p-butyl: Used for post-emergence control of grass weeds in broad-leaved crops like soybeans and cotton. rsc.org

Quizalofop-p-ethyl: Another selective post-emergence herbicide for controlling grass weeds. ruifuchemical.com

Haloxyfop: Used to control annual and perennial grasses in a variety of crops. researchgate.net

Synthesis of Biologically Active Derivatives

Beyond its role in established pharmaceuticals and herbicides, this compound serves as a versatile starting material for the synthesis of a range of other biologically active derivatives. Its chiral nature and reactivity make it a valuable component in the development of novel compounds with potential therapeutic or biological applications. researchgate.net

One area of research involves the synthesis of 2-chloropropionamide (B1208399) derivatives that have been identified as inhibitors of protein disulfide isomerase (PDI). sigmaaldrich.com PDI is an enzyme involved in protein folding, and its inhibition is being explored as a potential therapeutic strategy in various diseases.

Additionally, this compound is used to create derivatives for studying biological processes. For example, it can be used to synthesize (R)-2-phenoxypropionic acid (R-POPA), which is not only an intermediate for herbicides but is also used in biochemical studies, such as enzyme-mediated hydroxylation.

The synthesis of peroxisome proliferator-activated receptor (PPAR) agonists has also been achieved using a derivative of (S)-2-chloropropionic acid in a stereospecific displacement reaction, highlighting the utility of this class of compounds in creating complex, biologically active molecules. acs.org

Impact on Biochemical Pathways and Cellular Processes

This compound and its enantiomer have been shown to exert effects on various biochemical pathways and cellular processes, with some of these effects being investigated for their potential neurotoxicological implications. smolecule.com

Effects on Mitochondrial Pyruvate (B1213749) Dehydrogenase Complex

Research has indicated that 2-chloropropionic acid can influence the activity of the mitochondrial pyruvate dehydrogenase complex (PDC). The PDC is a critical enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the conversion of pyruvate to acetyl-CoA. oup.com

Studies have shown that 2-chloropropionate can activate the PDC. escholarship.org This activation is thought to occur through the inhibition of pyruvate dehydrogenase kinases (PDKs), which are enzymes that phosphorylate and inactivate the PDC. oup.com By inhibiting PDKs, 2-chloropropionate keeps the PDC in its active, dephosphorylated state. nih.gov

While the activation of the PDC can lead to a reduction in blood pyruvate and lactate (B86563) concentrations, it is not believed to be the primary cause of the selective neurotoxicity observed with high doses of L-2-chloropropionic acid in the cerebellum of rats. nih.gov Further research suggests that the neurotoxic effects are complex and may involve other mechanisms. ebi.ac.uk

Computational and Theoretical Studies

Molecular Modeling and Docking Studies of Enzyme-Substrate Interactions

Molecular modeling and docking simulations are instrumental in understanding how (R)-(+)-2-chloropropionic acid interacts with enzymes, particularly dehalogenases. These enzymes are crucial for the bioremediation of halogenated compounds. nih.govub.ac.id

Studies on the D-specific dehalogenase (DehD) from Rhizobium sp. RC1, which acts on D-2-chloropropionate (the same as (R)-2-chloropropionic acid) but not its L-enantiomer, have utilized in silico docking and molecular dynamics. nih.gov These simulations revealed that the stereospecific binding is governed by key amino acid residues. Specifically, Arginine 134 (Arg134) is proposed to play a crucial role in binding the substrate, while Arginine 16 (Arg16) is positioned to activate a water molecule for the hydrolytic attack on the chiral carbon, leading to the release of the chloride ion. nih.gov The calculated binding energy for the D-2-chloropropionate-DehD complex was found to be 4.11 kcal/mol. nih.gov

Further investigations into dehalogenase interactions have been performed on the non-stereospecific α-haloalkanoic acid dehalogenase (DehE) from Rhizobium sp. RC1. Docking analyses showed that both D- and L-2-chloropropionic acid interact with the enzyme through hydrogen bonding with residues Trp34, Phe37, and Ser188. researchgate.netindexcopernicus.comjscienceheritage.com In the DehH2 dehalogenase from Bacillus thuringiensis, molecular mechanics-Poisson Boltzmann Surface Area (MM-PBSA) calculations showed the binding energy for the DehH2-D-2CP complex to be -21.82 kcal/mol. tandfonline.com

Mutational studies on DehD also leverage docking simulations. Docking of various haloalkanoic acids into the active sites of DehD mutants R134A and Y135A showed altered catalytic functions and enhanced interactions with substrates that the wild-type enzyme does not typically degrade. nih.gov These computational approaches are vital for the rational design of dehalogenases with improved or altered substrate specificities for biotechnological applications. nih.govnih.gov

Table 1: Calculated Binding Energies of 2-Chloropropionic Acid Enantiomers with Dehalogenases

| Enzyme | Substrate | Binding Energy (kcal/mol) | Computational Method | Key Interacting Residues |

| DehD (Rhizobium sp. RC1) nih.gov | D-2-Chloropropionate | 4.11 | Docking | Arg134 |

| DehD (Rhizobium sp. RC1) nih.gov | L-2-Chloropropionate | 4.18 | Docking | Gly44, Thr17, Ala47, Glu20, Phe186 |

| DehH2 (Bacillus thuringiensis) tandfonline.com | D-2-Chloropropionate | -21.82 | MM-PBSA | Asp125, Arg201, Lys202 |

| DehH2 (Bacillus thuringiensis) tandfonline.com | L-2-Chloropropionate | -24.27 | MM-PBSA | Asp125, Arg201, Lys202 |

| DehE (Rhizobium sp. RC1) jscienceheritage.com | D-2-Chloropropionic acid | Not specified | Docking | Trp34, Phe37, Ser188 |

| DehE (Rhizobium sp. RC1) jscienceheritage.com | L-2-Chloropropionic acid | Not specified | Docking | Trp34, Phe37, Ser188 |

Theoretical Investigations of Chiral Recognition Mechanisms

Theoretical studies are essential for elucidating the fundamental principles of chiral recognition involving this compound. Chiral recognition is a critical process in enzyme catalysis, chromatography, and the development of chiral sensors. scitechnol.comresearchgate.netdergipark.org.tr

The stereoselectivity of enzymes towards enantiomers of 2-chloropropionic acid is a key area of investigation. scitechnol.com Computational models help to explain why an enzyme like D-specific dehalogenase (DehD) preferentially binds and acts upon the (R)-enantiomer. nih.gov In the case of DehD, it is proposed that the NH group of Arg134 can form a hydrogen bond with the carboxylate of D-2-chloropropionate, acting as an acid-base catalyst. This favorable interaction is not possible when the L-enantiomer is present, thus explaining the enzyme's stereospecificity. nih.gov

Beyond enzymatic systems, theoretical models are used to understand chiral recognition in other contexts. For instance, the separation of 2-chloropropionate enantiomers using gas chromatography on a chiral stationary phase has been studied. researchgate.netsigmaaldrich.com Thermodynamic parameters derived from these separations indicate that the process is enthalpy-driven, and the interaction between the cyclodextrin (B1172386) surface of the column and the 2-chloropropionates is the primary contributor to chiral discrimination. researchgate.net